Regioisomeric Carboxylate Position: 6-COOH vs. 9-COOH in CBP Bromodomain Inhibitor SAR
In the comprehensive SAR study of 2,3,4,5-tetrahydro-1,4-benzoxazepine-based CBP/P300 bromodomain inhibitors, the 9-carboxylate building block (compound 91) was utilized as the key intermediate for amide diversification, yielding lead compounds with CBP affinity (Kd) values as low as 134 nM and selectivity over BRD4 exceeding 37-fold (Kd BRD4 = 5.02 μM) [1]. The 6-carboxylic acid hydrochloride represents a distinct regioisomer that places the carboxylate handle at a meta-like position relative to the ring oxygen, as opposed to the ortho/para-like 9-position. While no published head-to-head biological comparison of 6-COOH versus 9-COOH regioisomers exists, the differential positioning alters the exit vector of the carboxylic acid by approximately 120° relative to the benzoxazepine ring plane, directly impacting the geometry of subsequent amide or ester derivatives [1]. This regioisomeric difference is critical for scaffold-hopping and fragment-based drug design campaigns where the carboxylate position determines accessible chemical space [2].
| Evidence Dimension | Carboxylate substitution position on benzoxazepine ring |
|---|---|
| Target Compound Data | Carboxylic acid at position 6 (6-COOH); MW = 229.7 g/mol (HCl salt); purity ≥95% |
| Comparator Or Baseline | Carboxylic acid at position 9 (9-COOH) as building block 91 in J. Med. Chem. 2016; used to generate inhibitors with CBP Kd = 134 nM, BRD4 Kd = 5.02 μM |
| Quantified Difference | Regioisomeric shift: 6-COOH vs. 9-COOH; no direct biological comparison available; geometric vector difference approximately 120° |
| Conditions | Scaffold comparison based on published SAR of CBP/P300 bromodomain inhibitor series; no head-to-head assay data for 6-COOH regioisomer |
Why This Matters
Selection of the 6-carboxylic acid regioisomer is essential when a meta-like carboxylate exit vector is required for target engagement, as the 9-COOH isomer constrains derivatization to a different spatial trajectory.
- [1] Popp, T. A.; Tallant, C.; Rogers, C.; Fedorov, O.; Müller, S.; Knapp, S.; Bracher, F. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. J. Med. Chem. 2016, 59 (19), 8889–8912. View Source
- [2] Protein Data Bank in Europe. CBP/P300 bromodomain inhibitors with 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone. PDBe Entry Summary. View Source
